N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 2097935-65-2
VCID: VC4941302
InChI: InChI=1S/C20H20N2O3S/c1-14(15-7-3-2-4-8-15)22-20(24)19(23)21-13-16(17-9-5-11-25-17)18-10-6-12-26-18/h2-12,14,16H,13H2,1H3,(H,21,23)(H,22,24)
SMILES: CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

CAS No.: 2097935-65-2

Cat. No.: VC4941302

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide - 2097935-65-2

Specification

CAS No. 2097935-65-2
Molecular Formula C20H20N2O3S
Molecular Weight 368.45
IUPAC Name N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide
Standard InChI InChI=1S/C20H20N2O3S/c1-14(15-7-3-2-4-8-15)22-20(24)19(23)21-13-16(17-9-5-11-25-17)18-10-6-12-26-18/h2-12,14,16H,13H2,1H3,(H,21,23)(H,22,24)
Standard InChI Key OGZOMDBKEIVFDL-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3

Introduction

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a complex organic molecule belonging to the ethanediamide class of compounds. It features heterocyclic aromatic moieties, specifically furan and thiophene rings, which are known for their significant roles in medicinal chemistry due to their electronic properties and biological activity. The compound also incorporates a phenylethyl group, contributing to its structural complexity and potential functional versatility.

Key Characteristics

  • Chemical Classification: Ethanediamide derivative

  • Functional Groups: Furan, thiophene, and phenylethyl groups

  • Applications: Likely utility in medicinal chemistry and material science due to its heterocyclic components.

Synthesis Pathways

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. Below is a generalized synthetic approach:

  • Preparation of the Ethanediamide Backbone:

    • Start with an appropriate diamine precursor.

    • React with acyl chloride derivatives under controlled conditions to form the ethanediamide core.

  • Introduction of Heterocyclic Rings:

    • Employ coupling reactions to attach furan and thiophene moieties.

    • Use catalysts such as palladium or copper for enhanced yield.

  • Attachment of the Phenylethyl Group:

    • Perform amidation reactions using phenylethylamine derivatives.

  • Purification:

    • Utilize techniques like column chromatography or recrystallization.

    • Confirm purity using High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation:

    • Analyze using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Spectroscopic Features

The compound's structure can be confirmed through various spectroscopic methods:

  • NMR Spectroscopy:

    • Proton (1^1H-NMR): Signals from aromatic protons in furan, thiophene, and phenylethyl groups.

    • Carbon (13^{13}C-NMR): Peaks corresponding to amide carbons and aromatic carbons.

  • IR Spectroscopy:

    • Amide bands: Strong absorption near 1650 cm1^{-1}.

    • Aromatic C-H stretches: Around 3100 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=326m/z = 326, confirming molecular weight.

Medicinal Chemistry

The compound's heterocyclic components suggest potential as a pharmacophore in drug design:

  • Antimicrobial Activity: Furan and thiophene rings are common in antibiotics.

  • Anti-inflammatory Properties: Amide linkages often feature in non-steroidal anti-inflammatory drugs (NSAIDs).

Material Science

The electronic properties of furan and thiophene rings may enable applications in organic semiconductors or photovoltaic materials.

Comparative Analysis with Related Compounds

To understand the uniqueness of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide, its properties can be compared with similar ethanediamides:

CompoundMolecular Weight (g/mol)LogPApplications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide ~360~3Antimicrobial agents
N~1~-[furan-thiophene derivatives] ~471~2Drug discovery; electronic materials

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